molecular formula C18H16O4 B2620494 6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one CAS No. 338755-65-0

6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one

Cat. No.: B2620494
CAS No.: 338755-65-0
M. Wt: 296.322
InChI Key: KEMQCBLZIXZANK-UHFFFAOYSA-N
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Description

6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . This compound is known for its unique spiro structure, which consists of a benzopyran ring fused with a dioxane ring. It is primarily used in scientific research and chemical synthesis.

Preparation Methods

The synthesis of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves several steps. One common method includes the reaction of a phenyl-substituted benzopyran with a dioxane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the spiro compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran or dioxane rings are replaced with other groups.

Scientific Research Applications

6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one can be compared with other spiro compounds, such as:

The uniqueness of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one lies in its specific structural features and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-phenylspiro[1,3-dioxane-5,3'-2H-chromene]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-14-8-4-5-9-15(14)20-10-18(16)11-21-17(22-12-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMQCBLZIXZANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)COC4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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